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Introduction: Branebrutinib (BMS-986195) is a potent, highly selective, oral, small-molecule, covalent

inhibitor of Bruton's tyrosine kinase (BTK) developed for the treatment of immune-mediated and

inflammatory diseases [1]. Its properties make it an ideal candidate for PK/PD modeling, as it exhibits rapid

plasma clearance but prolonged pharmacodynamic effects due to covalent binding to its target. This note

summarizes key data and methodologies from the first-in-human study (NCT02705989) to guide researchers

in understanding its disposition and action [1].

Key Pharmacokinetic (PK) and Pharmacodynamic (PD)
Properties

The following table summarizes the core quantitative findings from the Phase I single-ascending dose (SAD)

and multiple-ascending dose (MAD) studies in healthy participants [1].

Table 1: Summary of Branebrutinib Pharmacokinetic and Pharmacodynamic Parameters

Parameter Value / Finding Notes / Conditions

Absorption (Tmax) Within 1 hour Rapid oral absorption [1].
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Parameter Value / Finding Notes / Conditions

Plasma Half-life (t₁/₂) 1.2 - 1.7 hours Short plasma elimination half-life; drops to
undetectable levels within 24 hours [1].

BTK Occupancy Half-
life

115 - 154 hours
(Mean)

Much slower decay of pharmacodynamic effect
compared to plasma PK [1].

Dose for 100% BTK
Occupancy

Reached after a single
10 mg dose

Rapid and high level of target engagement [1].

Safety Profile Well tolerated Most adverse events (AEs) were mild to moderate
[1].

BTK Signaling Pathway and Drug Mechanism

Branebrutinib exerts its effects by covalently binding to cysteine 481 (Cys481) in the active site of BTK,

thereby inactivating it [1]. BTK is a crucial enzyme in hematopoietic cells, playing a central role in signaling

pathways that drive inflammation and autoimmunity. The diagram below illustrates the key pathways

modulated by branebrutinib.
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Experimental Protocols from Phase I Study

The foundational data for PK/PD modeling was generated using the following methodologies from the

published Phase I trial [1].

3.1. Study Design Protocol

Title: A Phase I, Randomized, Double-Blind, Placebo-Controlled Study of Branebrutinib in Healthy
Participants.
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Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single

and multiple ascending oral doses of branebrutinib.
Design:

Parts: Three parts: Single-Ascending Dose (SAD), Multiple-Ascending Dose (MAD), and MAD
in Japanese participants (JMAD).

Randomization: Participants were randomized 3:1 to receive branebrutinib or placebo.
Dosing:

SAD: Single doses of 0.3, 1, 3, 10, or 30 mg.
MAD/JMAD: Once-daily doses of 0.3, 1, 3, or 10 mg for 14 days.

Participants: Healthy adults aged 18-55 years with a BMI of 18-32 kg/m².
Ethics: The study was conducted in accordance with ICH Good Clinical Practice and the Declaration

of Helsinki. The protocol was approved by an independent ethics committee [1].

3.2. Pharmacokinetic Assessment Protocol

Sample Collection: Blood samples were collected at predefined time points pre-dose and post-dose

to determine branebrutinib plasma concentrations.
Bioanalysis: Plasma concentrations of branebrutinib were quantified using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.
PK Parameters Calculated: The following parameters were derived from the plasma concentration-

time data:
Maximum plasma concentration (C~max~)

Time to C~max~ (T~max~)
Area under the plasma concentration-time curve (AUC)

Apparent terminal elimination half-life (t~1/2~) [1].

3.3. Pharmacodynamic Assessment Protocol

Target Engagement Assay: BTK occupancy was measured as the primary PD endpoint using a

novel mass spectrometry assay.
Methodology: This assay directly quantified the ratio of drug-occupied BTK to free BTK in peripheral

blood mononuclear cells (PBMCs) isolated from participant samples.
Workflow: The experimental workflow for the PD analysis is outlined below.
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Implications for PK/PD Modeling and Further Development

The data from this study provides a classic example of a dissociation between PK and PD, which is a

critical consideration for modeling and dosing regimen design.

Modeling Insight: The short plasma half-life (1.2-1.7 hours) but long BTK occupancy half-life (115-
154 hours) is a direct result of the covalent mechanism of action of branebrutinib. A PK/PD model

for branebrutinib must therefore incorporate a biophase compartment to account for the slow
turnover rate of the BTK protein itself, rather than simply linking effect to plasma concentration.
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Dosing Optimization: This prolonged PD effect supports less frequent dosing than would be

predicted from PK data alone, improving patient convenience and potentially reducing peak
concentration-related side effects.

Formulation Development: Later-stage studies (e.g., NCT05303220) have focused on developing a
tablet formulation and assessing the effect of food on its bioavailability, which are key steps in

optimizing the final drug product [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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